molecular formula C14H12ClN5O2 B2374811 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 847240-17-9

8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No. B2374811
CAS RN: 847240-17-9
M. Wt: 317.73
InChI Key: KUFYRUJCWXAZKS-UHFFFAOYSA-N
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Description

8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, also known as CPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPT is a purine analog that has been shown to have antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Synthesis and Derivative Studies

  • The compound has been used in the synthesis of novel chemical structures. For example, it was involved in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing its versatility in chemical synthesis (Simo, Rybár, & Alföldi, 1998).

Biological and Pharmacological Research

  • This compound and its derivatives have been explored for potential biological activities. For instance, a study synthesized and evaluated derivatives for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo (Kim et al., 2004).
  • Another research focused on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, which were potent 5-HT(1A) receptor ligands and showed promise in preclinical studies for anxiolytic and antidepressant activities (Zagórska et al., 2009).

Chemical Reactivity and Synthesis

  • The compound has been used to study the chemical reactivity of related structures. For example, research on the reaction of Grignard reagents with certain imidazolidine-2,4-diones provided insights into their chemical behavior, indicating their unique reactivity compared to typical unsaturated carbonyl compounds (Akeng'a & Read, 2005).

Structural and Compound Development

  • It has been instrumental in developing new heterocyclic compounds, such as 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, demonstrating its role in expanding chemical libraries (imo, Rybár, & Alföldi, 1995).

Marine Natural Products Study

  • Additionally, it has been found in marine natural products, as seen in the isolation of novel purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, indicating its presence in diverse biological systems (Qi, Zhang, & Huang, 2008).

Mechanism of Action

Target of Action

The primary target of 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .

Mode of Action

This compound acts as an antagonist to the adenosine receptor . It binds to the receptor, blocking its activation by adenosine. This blockade results in an increase in neuronal firing, leading to excitation .

Biochemical Pathways

The blockade of the adenosine receptor disrupts the normal functioning of adenosine in the body. Adenosine is involved in various biochemical pathways, including energy transfer (as adenosine triphosphate and adenosine diphosphate) and signal transduction (as cyclic adenosine monophosphate). The disruption of these pathways can lead to various downstream effects, including increased alertness and reduced inflammation .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body

Result of Action

The blockade of the adenosine receptor by 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can lead to a variety of effects. These include nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily due to the increased neuronal firing caused by the blockade of the adenosine receptor .

properties

IUPAC Name

6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-18-11-10(12(21)17-14(18)22)20-6-5-19(13(20)16-11)9-4-2-3-8(15)7-9/h2-4,7H,5-6H2,1H3,(H,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFYRUJCWXAZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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